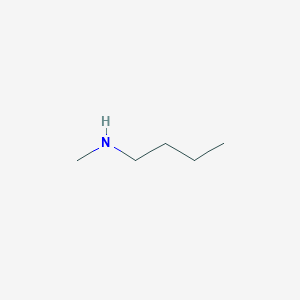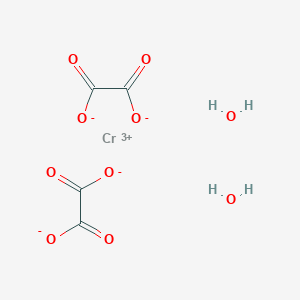
Bis(oxalato)chromate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(oxalato)chromate(III) is a coordination compound that has been extensively studied in the field of chemistry due to its unique properties and potential applications. This compound is composed of chromium, carbon, and oxygen atoms, and is commonly referred to as Cr(C2O4)2-.
Wissenschaftliche Forschungsanwendungen
Bis(oxalato)chromate(III) has been widely studied for its potential applications in the field of catalysis. This compound has been shown to catalyze the oxidation of alcohols and aldehydes, as well as the isomerization of alkenes. Additionally, bis(oxalato)chromate(III) has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its unique magnetic properties.
Wirkmechanismus
The mechanism of action of bis(oxalato)chromate(III) is not fully understood, but it is believed to involve the transfer of electrons from the chromium center to the oxalate ligands. This results in the formation of an intermediate species that is highly reactive and capable of catalyzing a variety of chemical reactions.
Biochemische Und Physiologische Effekte
Bis(oxalato)chromate(III) has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-carcinogenic. However, this compound should be handled with care due to its potential to cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of bis(oxalato)chromate(III) is its high solubility in water and other polar solvents, which makes it easy to work with in lab experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without decomposing. However, one limitation of bis(oxalato)chromate(III) is its potential to cause skin and eye irritation, which requires careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for research on bis(oxalato)chromate(III), including its potential use as a catalyst for other chemical reactions and its potential applications in MRI contrast agents. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Overall, bis(oxalato)chromate(III) is a promising compound with many potential applications in the field of chemistry.
Synthesemethoden
Bis(oxalato)chromate(III) can be synthesized through a variety of methods, including the reaction of potassium oxalate with chromium(III) chloride in water or the reaction of sodium oxalate with chromium(III) nitrate in ethanol. The resulting compound is a bright red solid that is highly soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
18954-99-9 |
|---|---|
Produktname |
Bis(oxalato)chromate(III) |
Molekularformel |
C4H4CrO10- |
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
chromium(3+);oxalate;dihydrate |
InChI |
InChI=1S/2C2H2O4.Cr.2H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;2*1H2/q;;+3;;/p-4 |
InChI-Schlüssel |
QEFLQERGWRXFOW-UHFFFAOYSA-J |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3] |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3] |
Andere CAS-Nummern |
18954-99-9 |
Synonyme |
is(oxalato)chromate(III) diaquobis(oxalato)chromate(III) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



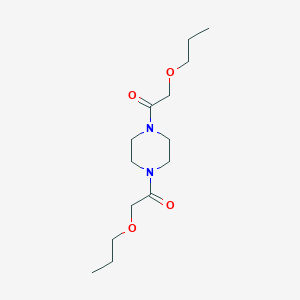
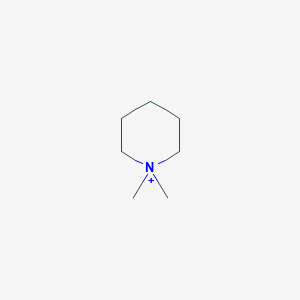
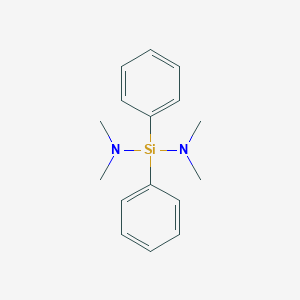
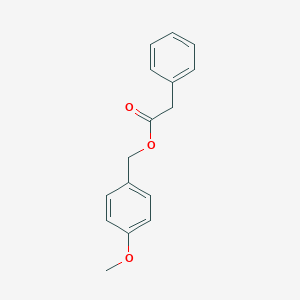
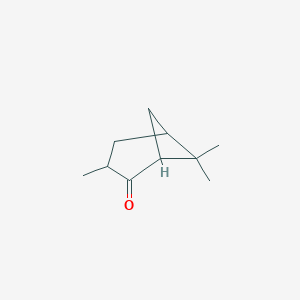
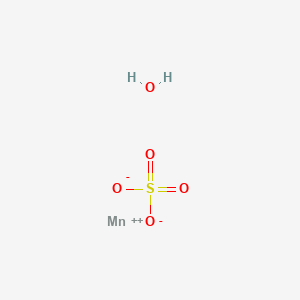
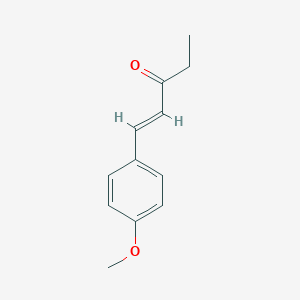
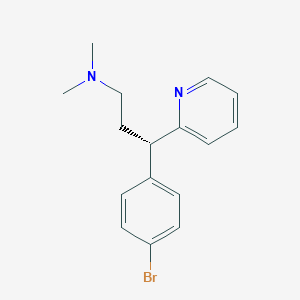
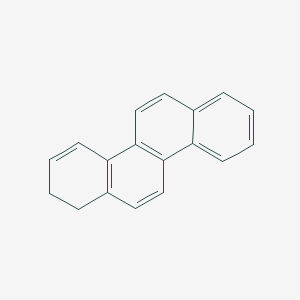
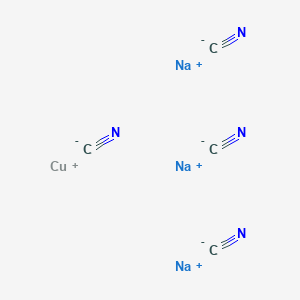
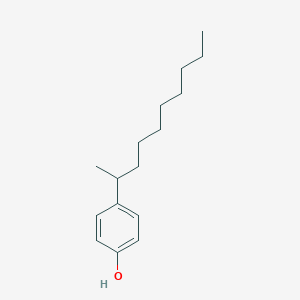
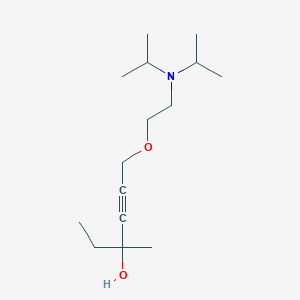
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
